REACTION_CXSMILES
|
[C:1]([OH:5])(=O)[CH:2]=[CH2:3].C(N=C=[N:10][CH2:11][CH2:12][CH2:13]N(C)C)C.[NH2:17][C:18]([OH:24])([CH2:22][CH3:23])C(O)=O>O>[CH2:11]([NH:10][C:1](=[O:5])[CH3:2])[CH2:12][CH3:13].[CH2:1]([NH:17][C:18](=[O:24])[CH:22]=[CH2:23])[CH2:2][CH3:3]
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)O
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
C(C)N=C=NCCCN(C)C
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
NC(C(=O)O)(CC)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
reacted at room temperature for 10 hours
|
Duration
|
10 h
|
Type
|
DISTILLATION
|
Details
|
was distilled off
|
Type
|
WASH
|
Details
|
the residue was sufficiently washed with hexane (200 mL) in 3 portions
|
Type
|
DISSOLUTION
|
Details
|
Next, this residue was dissolved in dimethyl-formamide (350 mL), in which N-hydroxysuccinimide (3 g) and N,N′-dicyclohexylcarbodiimide (3 g)
|
Type
|
DISSOLUTION
|
Details
|
had been dissolved
|
Type
|
CUSTOM
|
Details
|
reacted overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
After the completion of the reaction
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off
|
Type
|
ADDITION
|
Details
|
Ethyl acetate was added to the residue
|
Type
|
CUSTOM
|
Details
|
thus obtained
|
Type
|
CUSTOM
|
Details
|
the precipitate thus formed
|
Type
|
FILTRATION
|
Details
|
was filtered off
|
Type
|
CUSTOM
|
Details
|
The filtrate was recovered
|
Type
|
ADDITION
|
Details
|
a fraction containing the target product
|
Type
|
DISTILLATION
|
Details
|
Next, a half of the solvent was distilled off with an evaporator and recrystallization
|
Type
|
ADDITION
|
Details
|
by adding a hexane solvent at −20° C.
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC)NC(C)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC)NC(C=C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([OH:5])(=O)[CH:2]=[CH2:3].C(N=C=[N:10][CH2:11][CH2:12][CH2:13]N(C)C)C.[NH2:17][C:18]([OH:24])([CH2:22][CH3:23])C(O)=O>O>[CH2:11]([NH:10][C:1](=[O:5])[CH3:2])[CH2:12][CH3:13].[CH2:1]([NH:17][C:18](=[O:24])[CH:22]=[CH2:23])[CH2:2][CH3:3]
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)O
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
C(C)N=C=NCCCN(C)C
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
NC(C(=O)O)(CC)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
reacted at room temperature for 10 hours
|
Duration
|
10 h
|
Type
|
DISTILLATION
|
Details
|
was distilled off
|
Type
|
WASH
|
Details
|
the residue was sufficiently washed with hexane (200 mL) in 3 portions
|
Type
|
DISSOLUTION
|
Details
|
Next, this residue was dissolved in dimethyl-formamide (350 mL), in which N-hydroxysuccinimide (3 g) and N,N′-dicyclohexylcarbodiimide (3 g)
|
Type
|
DISSOLUTION
|
Details
|
had been dissolved
|
Type
|
CUSTOM
|
Details
|
reacted overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
After the completion of the reaction
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off
|
Type
|
ADDITION
|
Details
|
Ethyl acetate was added to the residue
|
Type
|
CUSTOM
|
Details
|
thus obtained
|
Type
|
CUSTOM
|
Details
|
the precipitate thus formed
|
Type
|
FILTRATION
|
Details
|
was filtered off
|
Type
|
CUSTOM
|
Details
|
The filtrate was recovered
|
Type
|
ADDITION
|
Details
|
a fraction containing the target product
|
Type
|
DISTILLATION
|
Details
|
Next, a half of the solvent was distilled off with an evaporator and recrystallization
|
Type
|
ADDITION
|
Details
|
by adding a hexane solvent at −20° C.
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC)NC(C)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC)NC(C=C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |